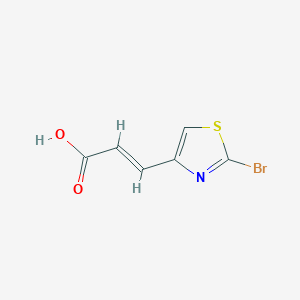
Pyridine-2,6-dicarboximidamide trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in coordination chemistry, catalysis, and as a ligand in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-2,6-dicarboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-dicarbonyl dichloride: A precursor in the synthesis of pyridine-2,6-dicarboximidamide trihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various metal ions and enzymes makes it valuable in coordination chemistry and as an enzyme inhibitor .
Propiedades
Fórmula molecular |
C7H12Cl3N5 |
|---|---|
Peso molecular |
272.6 g/mol |
Nombre IUPAC |
pyridine-2,6-dicarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |
Clave InChI |
AWZAOOPZHPLTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















aminehydrochloride](/img/structure/B13597053.png)
